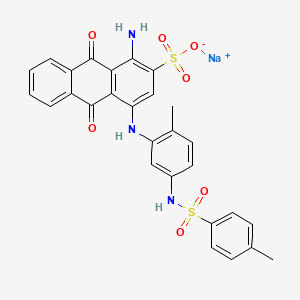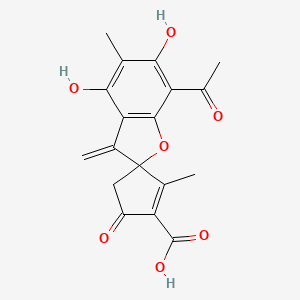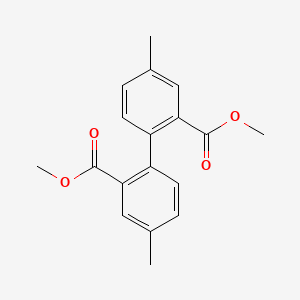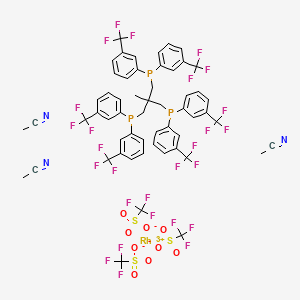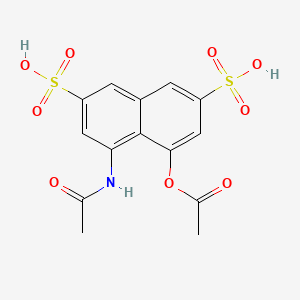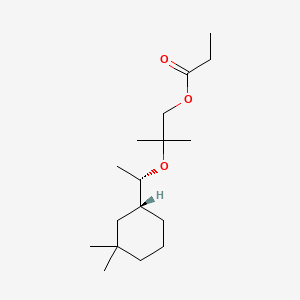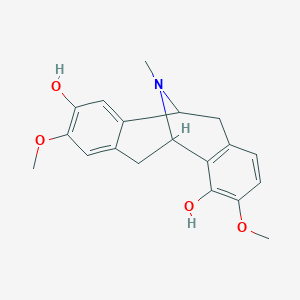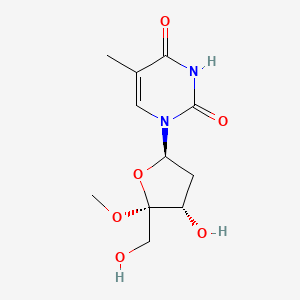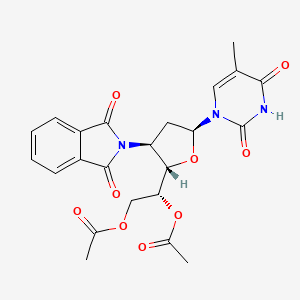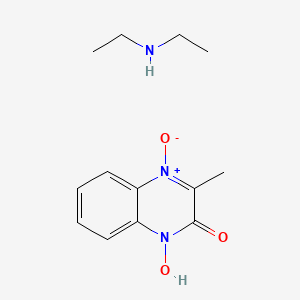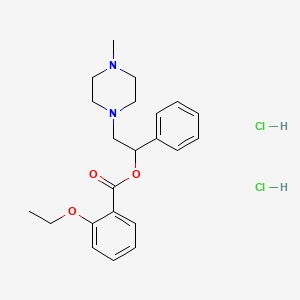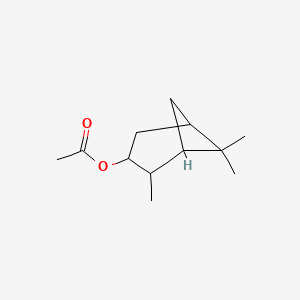
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system that includes an indenoisoquinoline core, which is known for its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indenoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic or basic conditions.
Introduction of the Furylmethyl Group: The furan ring can be introduced via a Friedel-Crafts alkylation reaction using furfural or a similar reagent.
Oxidation and Functional Group Modifications: The final steps may involve oxidation reactions to introduce the dione functionality and other necessary modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens, alkyl halides, and organometallic compounds, can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism by which 6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds
Indenoisoquinolines: Compounds with a similar core structure but different substituents.
Furylmethyl Derivatives: Compounds with a furan ring attached to different core structures.
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Uniqueness
6-(2-Furylmethyl)-5H-indeno(1,2-c)isoquinoline-5,11(6H)-dione is unique due to its specific combination of an indenoisoquinoline core and a furylmethyl group. This combination may confer unique chemical properties and biological activities that are not observed in other similar compounds.
属性
CAS 编号 |
81721-81-5 |
|---|---|
分子式 |
C21H13NO3 |
分子量 |
327.3 g/mol |
IUPAC 名称 |
6-(furan-2-ylmethyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C21H13NO3/c23-20-16-9-3-2-8-15(16)19-18(20)14-7-1-4-10-17(14)21(24)22(19)12-13-6-5-11-25-13/h1-11H,12H2 |
InChI 键 |
ZPFUGHSCVQWWBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)CC5=CC=CO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


